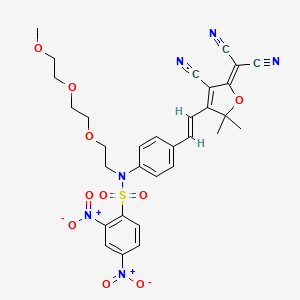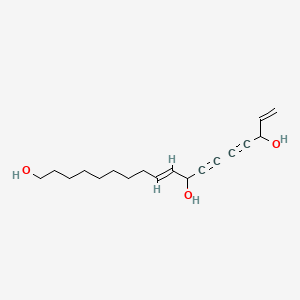
(9E)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9,17-Octadecadiene-12,14-diyne-1,11,16-triol is a natural product found in Oplopanax horridus with data available.
Scientific Research Applications
Antimalarial Activities
(9E)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol and related compounds have demonstrated significant antimalarial activities. A study isolated three diynes from Ongokea gore seed oil and tested them against Plasmodium falciparum. Two of these compounds showed very effective in vitro antimalarial activity, with one exhibiting better activity than quinine, a standard antimalarial drug (Ntumba et al., 2018).
Antibacterial and Antifungal Activities
A novel compound closely related to this compound was isolated from the leaves of Cassonia barteri. This compound showed antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, antifungal activity against Cladosporium cucumerinum, and also demonstrated molluscicidal and haemolytic activities (Papajewski et al., 1998).
Synthesis and Spectroscopy
Research has been conducted on the synthesis and nuclear magnetic resonance properties of isomers of conjugated linoleic acids, including derivatives of this compound. This includes studies on the synthesis and spectral analysis of various geometric isomers, contributing to the understanding of their chemical properties (Lie Ken Jie et al., 1997).
Transformation and Derivatization Studies
Various studies have focused on the transformation and derivatization of unsaturated fatty acid esters, which are structurally related to this compound. These studies provide insights into the chemical behavior and potential applications of these compounds in different contexts, such as in the synthesis of cyclic peroxides and analysis of autoxidized fats (Bascetta et al., 1984).
Properties
| { "Design of the Synthesis Pathway": "The synthesis of (9E)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol can be achieved through a multi-step process involving the coupling of two alkyne groups with a diol intermediate.", "Starting Materials": [ "1,4-benzenediol", "1-bromo-3-hexyne", "1-bromo-4-octyne", "Sodium hydride", "Palladium on carbon", "Hydrogen gas", "Acetic acid", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Protection of 1,4-benzenediol using acetic anhydride to form diacetate intermediate", "Step 2: Deprotection of diacetate intermediate using sodium hydride in methanol to form diol intermediate", "Step 3: Coupling of diol intermediate with 1-bromo-3-hexyne using palladium on carbon catalyst and hydrogen gas to form (9E)-octadeca-9,17-dien-12,14-diyne-1,11-diol", "Step 4: Coupling of (9E)-octadeca-9,17-dien-12,14-diyne-1,11-diol with 1-bromo-4-octyne using palladium on carbon catalyst and hydrogen gas to form (9E)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol", "Step 5: Purification of (9E)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol using chloroform and water" ] } | |
CAS No. |
211238-60-7 |
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
octadeca-9,17-dien-12,14-diyne-1,11,16-triol |
InChI |
InChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H,1,3-8,12,16H2 |
InChI Key |
MLGPZCOVWKAPPH-UHFFFAOYSA-N |
SMILES |
C=CC(C#CC#CC(C=CCCCCCCCCO)O)O |
Canonical SMILES |
C=CC(C#CC#CC(C=CCCCCCCCCO)O)O |
Appearance |
Oil |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



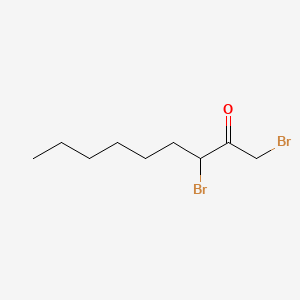


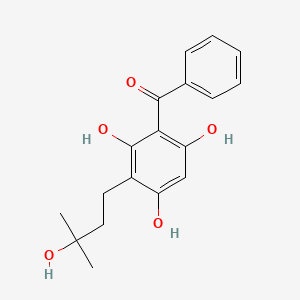
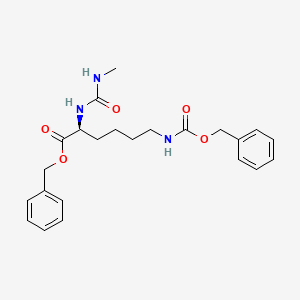

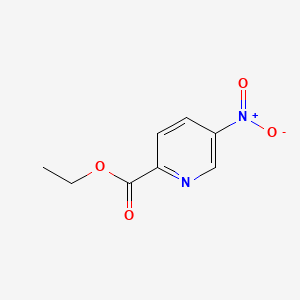
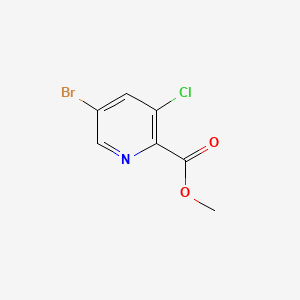
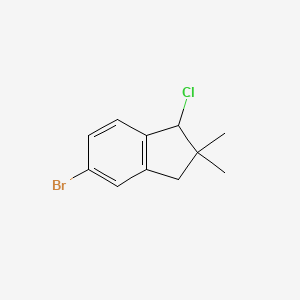
![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)
